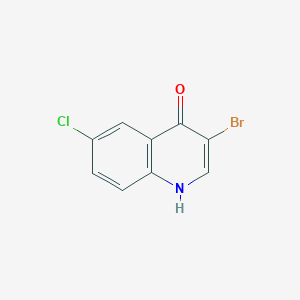
3-Bromo-6-chloroquinolin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
Quinoline derivatives, including 3-Bromo-6-chloroquinolin-4-ol, are synthesized using various methods. Some of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C9H5BrClNO . The exact mass is 256.92430 g/mol . The structure of the compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis
Quinoline derivatives, including this compound, exhibit important biological activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.50 g/mol . The compound has a topological polar surface area of 29.1 Ų . It has a complexity of 266 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Bromo-6-chloroquinolin-4-ol is utilized as an intermediate in the synthesis of various compounds. One study outlines its role in the facile synthesis of functionalized phenoxy quinolines. These compounds were synthesized using Chan–Lam coupling and demonstrated varying yields based on the solvents used, with methanol showing the best results. The compounds exhibited antibacterial activities, and their structural and physical properties were analyzed using density functional theory (DFT), showing an energy gap from 4.93 to 5.07 eV (Arshad et al., 2022).
The versatility of 2,2,3-Tribromopropanal as a reagent in the Skraup-type synthesis of 3-Bromoquinolin-6-ols has also been highlighted. This reagent enables the transformation of diversely substituted anilines into 3-bromoquinolin-6-ols, which may carry additional substituents at positions 7 and 8, indicating its potential for creating a wide range of derivative compounds (Lamberth et al., 2014).
Role in Medicinal Chemistry
The compound has found applications in medicinal chemistry as well. For instance, its derivatives have been investigated for their antibacterial and antitubercular activities. A series of 4-aminoquinoline analogues and their platinum(II) complexes, derived from the reaction of 4,7-dichloro-quinoline with corresponding diamine and propargyl bromide, were synthesized. These compounds showed promising antituberculosis activities, with one compound being 47.5 times more active than amphotericin B against Leishmania chagasi (Carmo et al., 2011).
In another study, new quinazolinones with antimicrobial activity were synthesized, starting from p-Bromoanthranilic acid and various reagents. These compounds underwent a series of reactions to yield derivatives with potential antimicrobial properties (Patel et al., 2006).
Structural and Physicochemical Analysis
Research has also delved into the structural and physicochemical properties of compounds derived from this compound. For instance, the synthesis, crystal structure, and biological activity of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline were explored. This compound, synthesized from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, showed potential as an effective inhibitor against a lung cancer cell line (Cai et al., 2019).
Orientations Futures
The future directions of research on 3-Bromo-6-chloroquinolin-4-ol and other quinoline derivatives are focused on understanding the current status of the quinoline nucleus in medicinal chemistry research . This includes numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mécanisme D'action
Target of Action
Quinoline derivatives, to which 3-bromo-6-chloroquinolin-4-ol belongs, are known to have a wide range of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
It is known that quinoline derivatives can inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally well-studied, and these compounds are known to have good antimicrobial activity against various gram-positive and gram-negative microbial species .
Result of Action
Quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
Action Environment
The stability and efficacy of quinoline derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
3-Bromo-6-chloroquinolin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoline derivatives, including this compound, have been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This interaction highlights the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives are known to exhibit anticancer, antiviral, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways and gene expression, demonstrating the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to bacterial DNA gyrase and type IV topoisomerase is a key aspect of its antimicrobial activity . This binding disrupts DNA replication and transcription, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can maintain their activity over extended periods, although their stability may vary depending on storage conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer effects, highlighting its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s therapeutic efficacy and potential side effects, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy, emphasizing the need for detailed studies on its subcellular distribution.
Propriétés
IUPAC Name |
3-bromo-6-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAGUVXHIWPHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671084 | |
| Record name | 3-Bromo-6-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860230-86-0 | |
| Record name | 3-Bromo-6-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromobenzo[d]thiazole](/img/structure/B1371890.png)
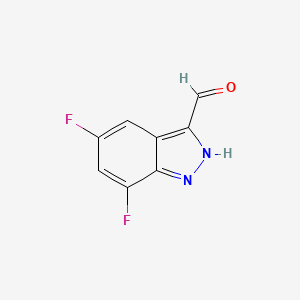
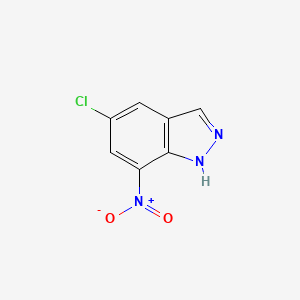
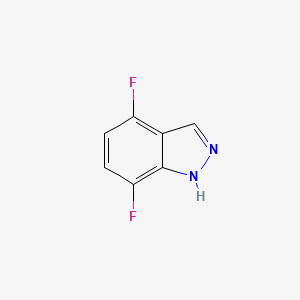
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)
![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)
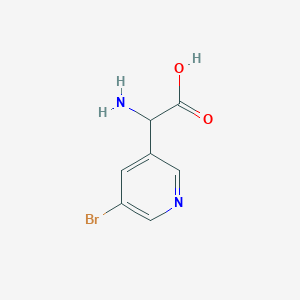

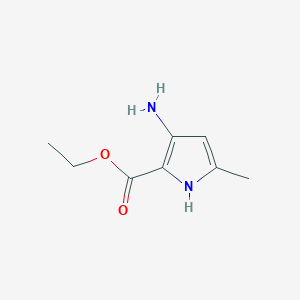
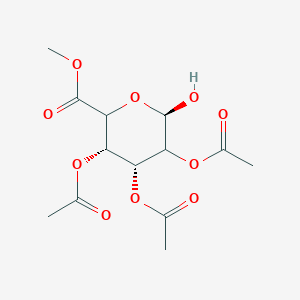

![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
